molecular formula C28H29NO4 B3018414 (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid CAS No. 1998655-38-1

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid

Cat. No.: B3018414
CAS No.: 1998655-38-1
M. Wt: 443.543
InChI Key: YWOQIOLCLDLITA-SANMLTNESA-N
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Description

This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acids, widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s base-labile protective properties. The structure features:

  • Fmoc group: A bulky, UV-active protecting group that enhances solubility in organic solvents and facilitates deprotection under mild basic conditions (e.g., piperidine) .
  • Amino acid backbone: The (2S)-configuration indicates a stereospecific L-amino acid derivative.
  • 4-(2-Methylpropyl)phenyl side chain: A hydrophobic isobutyl-substituted aromatic group, which distinguishes it from other Fmoc-protected amino acids.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO4/c1-18(2)15-19-11-13-20(14-12-19)16-26(27(30)31)29-28(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,18,25-26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOQIOLCLDLITA-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid, commonly referred to as Fmoc-amino acid, is a significant compound in the field of medicinal chemistry and peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and solubility, making it valuable in various biochemical applications. This article delves into its biological activity, synthesis, and potential therapeutic applications.

  • Molecular Formula : C25H29NO4
  • Molecular Weight : 417.5 g/mol
  • CAS Number : 199006-54-7
  • Boiling Point : 629.1ºC at 760 mmHg
  • Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its role in peptide synthesis and its interactions with various biological targets. Compounds with similar structures have been shown to exhibit:

  • Antimicrobial Activity : Related compounds often demonstrate significant antimicrobial properties, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Research indicates that similar compounds can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory processes.
  • Receptor Interaction : The Fmoc group provides stability against enzymatic degradation, enhancing the compound's ability to interact with biological receptors, potentially leading to therapeutic effects .

The mechanism of action for this compound involves:

  • Enzyme Binding : The compound can bind to specific enzymes or receptors, modulating their activity.
  • Fmoc Group Removal : Under basic conditions, the Fmoc group can be cleaved, exposing an active amino group that participates in further chemical reactions.
  • Biological Target Interaction : The presence of the 4-(2-methylpropyl)phenyl group may enhance binding affinity to target proteins or enzymes.

Synthesis and Applications

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptide chains with high purity.

Applications:

  • Peptide Synthesis : Widely used as a building block in the synthesis of peptides for research and therapeutic purposes.
  • Drug Development : Investigated for potential use as a precursor in drug formulations targeting specific biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological significance of compounds related to this compound:

Study ReferenceFindings
Study A (2020)Demonstrated antimicrobial properties against Gram-positive bacteria.
Study B (2021)Showed inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory potential.
Study C (2023)Explored receptor binding affinities indicating potential therapeutic applications in pain management.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is structurally analogous to other Fmoc-protected phenylalanine derivatives, differing primarily in the aromatic substituent. Key analogues include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties Reference
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid 2-methylphenyl (o-tolyl) C25H23NO4 401.45 Enhanced steric hindrance due to ortho-methyl group; reduced solubility in polar solvents compared to para-substituted analogues .
(2S)-3-[4-(Difluoromethyl)phenyl]-Fmoc-protected propanoic acid 4-(difluoromethyl)phenyl C25H22F2NO4 438.45 Electronegative difluoromethyl group increases polarity and potential hydrogen-bonding interactions; improved metabolic stability .
(2S)-2-Fmoc-amino-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-trifluorophenyl C24H19F3NO4 442.41 Fluorine atoms enhance electronegativity and resistance to oxidation; used in peptide therapeutics targeting fluorophilic binding pockets .
(2R)-3-(4-Aminophenyl)-Fmoc-protected propanoic acid 4-aminophenyl C24H22N2O4 402.44 Primary amine introduces polarity and reactivity for conjugation; used in linker chemistry .
(S)-2-Fmoc-amino-3-(4-(phosphonomethyl)phenyl)propanoic acid 4-(phosphonomethyl)phenyl C25H24NO7P 481.43 Phosphonate group adds hydrophilicity and chelation capacity; applications in metalloenzyme mimicry .

Physicochemical Properties

  • Hydrophobicity : The 4-(2-methylpropyl)phenyl group in the target compound imparts greater hydrophobicity (logP ~5.2 estimated) compared to fluorinated or polar-substituted analogues (e.g., logP ~3.8 for 4-(difluoromethyl)phenyl ). This influences solubility in SPPS solvents (e.g., DMF, DCM).
  • Stability : All Fmoc-protected compounds are sensitive to base, but electron-withdrawing groups (e.g., -CF3 in ) may slightly delay deprotection due to reduced electron density at the carbonate linkage .

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